molecular formula C13H17N5O4 B14150116 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine CAS No. 7687-49-2

9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine

Cat. No.: B14150116
CAS No.: 7687-49-2
M. Wt: 307.31 g/mol
InChI Key: XHZOUHXBGRSPRW-UHFFFAOYSA-N
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Description

9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine is a synthetic compound with a complex molecular structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by its pentofuranosyl group, which is linked to a purine base, making it a significant molecule in biochemical research.

Preparation Methods

The synthesis of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine involves several steps. One common method includes the protection of the hydroxyl groups of a pentofuranose sugar with an isopropylidene group, followed by the coupling of the protected sugar with a purine base. The reaction conditions typically involve the use of anhydrous solvents and catalysts to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of biochemical reagents and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine can be compared with similar compounds such as:

    2’,3’-O-Isopropylideneadenosine: Another compound with an isopropylidene-protected sugar linked to a purine base.

    2-Amino-9-(2,3-O-isopropylidenepentofuranosyl)-3,9-dihydro-6H-purin-6-one: A similar compound with slight variations in the structure.

Properties

CAS No.

7687-49-2

Molecular Formula

C13H17N5O4

Molecular Weight

307.31 g/mol

IUPAC Name

6-(6-aminopurin-9-yl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol

InChI

InChI=1S/C13H17N5O4/c1-13(2)20-3-6-9(22-13)8(19)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19H,3H2,1-2H3,(H2,14,15,16)

InChI Key

XHZOUHXBGRSPRW-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)N)O)C

Origin of Product

United States

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